REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[C:6](OS(C(F)(F)F)(=O)=O)[CH:5]=1.O.[CH3:22][N:23](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[C:6]([C:22]#[N:23])[CH:5]=1 |f:3.4.5,^1:35,37,56,75|
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Name
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4-Cyano-3-(trifluoromethanesulfonyloxy)-benzoic acid methyl ester
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Quantity
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4.92 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)C#N)OS(=O)(=O)C(F)(F)F)=O
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Name
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|
Quantity
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22.9 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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O
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Name
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Zn(CN)2
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Quantity
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1.3 g
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Type
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catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
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924 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed
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Type
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CUSTOM
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Details
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by bubbling in argon for 1 hr
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×20 mL)
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Type
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WASH
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Details
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The organic layer was washed with water (2×10 mL), 5% HCl (1×10 mL), brine (1×10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (100% CH2Cl2)
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Name
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|
Type
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product
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Smiles
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COC(C1=CC(=C(C=C1)C#N)C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |